molecular formula C9H17NO5 B3289623 (2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid CAS No. 85979-33-5

(2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid

Cat. No.: B3289623
CAS No.: 85979-33-5
M. Wt: 219.23 g/mol
InChI Key: LLHOYOCAAURYRL-PHDIDXHHSA-N
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Description

(2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid is a chiral building block essential in organic synthesis and pharmaceutical research. With the molecular formula C9H17NO5 and a molecular weight of 219.24 g/mol (CAS 2592-18-9), this compound is a stereochemically defined, Boc-protected derivative of D-threonine . The precise (2R,3R) configuration is critical for its application in synthesizing peptides and proteins with specific stereochemical requirements, as the three-dimensional structure is fundamental to biological function and activity . The primary value of this compound lies in its role as a key synthetic intermediate. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, allowing for selective coupling reactions in peptide synthesis and preventing side reactions . This protecting group can be cleanly removed under acidic conditions, enabling the deprotection of the amine functionality in multi-step synthetic sequences without affecting other sensitive parts of the molecule. This makes the reagent indispensable for constructing complex peptide architectures, including those explored in the development of spiro-lactam NMDA receptor modulators for potential therapeutic applications . Beyond peptide synthesis, this compound is a versatile precursor for synthesizing various threonine derivatives and specialty chemicals. Its structure, featuring both a protected amine and a carboxylic acid group, allows it to undergo a wide range of chemical transformations and participate in the study of enzyme mechanisms and protein modifications . Researchers utilize this high-purity compound in the development of new pharmaceutical candidates and other advanced chemical entities. This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

(2R,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHOYOCAAURYRL-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85979-33-5
Record name (2R,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid typically involves the protection of the amino group of the corresponding amino acid with a tert-butyloxycarbonyl group. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butyloxycarbonyl group into various organic compounds in a more sustainable and versatile manner compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Deprotection: Trifluoroacetic acid is commonly used to remove the Boc protecting group.

Major Products Formed

    Oxidation: Formation of the corresponding keto acid.

    Reduction: Regeneration of the hydroxyl group.

    Deprotection: Formation of the free amino acid.

Scientific Research Applications

(2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and other organic synthesis processes.

    Biology: Employed in the study of enzyme mechanisms and protein structure.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid involves its role as a protected amino acid in peptide synthesis. The Boc protecting group stabilizes the amino group, preventing unwanted side reactions during peptide bond formation. Upon deprotection, the free amino group can participate in further reactions to form peptides and proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Substituted Derivatives

The following table compares key properties of (2R,3R)-2-((tert-Boc)amino)-3-hydroxybutanoic acid with its stereoisomers and substituted analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Stereochemistry Physical Properties Applications Safety Data (GHS)
(2R,3R)-Target Compound 2592-18-9 C₉H₁₇NO₅ 219.24 2R,3R Solid; stable under inert conditions Peptide synthesis, intermediates H315, H319, H335
(2S,3R)-Boc-N-methyl-L-threonine 101759-72-2 C₁₀H₁₉NO₅ 233.26 2S,3R Oily liquid; lab use only Laboratory research H302, H315, H319, H335
(2R,3S)-Boc-O-methyl-D-threonine 1977-33-9 C₁₀H₁₉NO₅ 233.26 2R,3S Oil; [α]²⁰D = −14.2° (MeOH) Chiral building blocks N/A
(2R,3R)-3-Hydroxy-3-phenylpropanoic acid analog 93847-77-9 C₁₄H₁₉NO₅ 281.30 2R,3R Solid Research chemical H315, H319, H335
(2R,3R)-Trifluoromethylphenyl derivative 1217762-48-5 C₁₅H₁₇F₃NO₅ 348.30 2R,3R Solid Medicinal chemistry N/A

Key Observations:

  • Stereochemistry Impact : The (2R,3R) configuration distinguishes the target compound from its (2S,3R) and (2R,3S) isomers. For example, (2S,3R)-Boc-N-methyl-L-threonine (CAS 101759-72-2) exhibits higher molecular weight due to the methyl group and is classified as acutely toxic (H302) .
  • Substituent Effects : Introducing a trifluoromethylphenyl group (CAS 1217762-48-5) increases molecular weight and alters hydrophobicity, making it suitable for receptor-binding studies . The phenyl-substituted analog (CAS 93847-77-9) shows similar safety profiles but distinct applications in materials science .

Biological Activity

(2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid, commonly referred to as Boc-allo-Thr-OH, is an amino acid derivative notable for its applications in peptide synthesis and potential therapeutic roles. Its molecular formula is C9_9H17_{17}NO5_5, with a molecular weight of approximately 219.235 g/mol. This compound has garnered attention due to its biological activity, particularly in relation to cancer treatment and metabolic pathways.

  • Molecular Formula : C9_9H17_{17}NO5_5
  • Molecular Weight : 219.235 g/mol
  • CAS Number : 85979-33-5

The biological activity of this compound is primarily attributed to its role in modulating metabolic pathways and influencing cellular signaling mechanisms. It has been shown to interact with various enzymes and receptors that are pivotal in metabolic regulation and tumorigenesis.

  • PI3-Kinase Pathway : Research indicates that compounds similar to Boc-allo-Thr-OH can inhibit Class I PI3-kinase enzymes, which are crucial in regulating cell growth and survival. The inhibition of these enzymes may lead to reduced tumor cell proliferation and enhanced apoptosis in cancer cells .
  • G-Protein Coupled Receptors (GPCRs) : The compound may also influence GPCR signaling pathways, which are integral to numerous physiological processes, including hormone release and neurotransmission .

Case Studies

Several studies have highlighted the potential of this compound in cancer research:

  • Anti-Tumor Activity : A study demonstrated that derivatives of this compound exhibited significant anti-tumor effects by inhibiting the proliferation of cancer cells in vitro. The results suggested that these compounds could serve as potential therapeutic agents against various malignancies, particularly those associated with aberrant PI3K signaling .
  • Metabolic Regulation : Another investigation focused on the metabolic effects of Boc-allo-Thr-OH in diabetic models. The findings indicated that the compound improved glucose metabolism and insulin sensitivity, suggesting a role in the management of metabolic disorders .

Data Tables

PropertyValue
Molecular Weight219.235 g/mol
CAS Number85979-33-5
LogP0.736
Polar Surface Area (PSA)95.86 Ų

Research Findings

Recent research has provided insights into the pharmacological properties of this compound:

  • Inhibition of Tumor Growth : A significant reduction in tumor size was observed in animal models treated with this compound compared to controls, indicating its potential as an anti-cancer agent .
  • Synergistic Effects with Other Drugs : When combined with established chemotherapeutics, Boc-allo-Thr-OH showed enhanced efficacy, leading to increased apoptosis rates in cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid?

  • Methodology : The tert-butoxycarbonyl (Boc) group is commonly used to protect the amino group during synthesis. A standard approach involves reacting the parent amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. The reaction is typically carried out under anhydrous conditions (e.g., dichloromethane or tetrahydrofuran) at 0–25°C for 4–24 hours. Post-reaction, the product is purified via acid-base extraction or column chromatography .
  • Key Considerations :

  • Stereochemical Integrity : Ensure chiral centers are preserved by using enantiomerically pure starting materials or employing asymmetric catalysis.
  • Workup : Neutralize excess base with dilute HCl to prevent decomposition of the Boc group.

Q. How can researchers confirm the stereochemistry and purity of this compound?

  • Analytical Methods :

  • Chiral HPLC : To verify enantiomeric excess and stereochemical configuration.
  • NMR Spectroscopy : Compare chemical shifts (e.g., δ ~1.4 ppm for Boc methyl groups) and coupling constants to confirm diastereomeric ratios .
  • X-ray Crystallography : For absolute configuration determination, particularly in structurally related analogs .
    • Purity Assessment : Use reverse-phase HPLC (>95% purity threshold) or LC-MS to detect trace impurities.

Q. What safety precautions are critical when handling this compound in the lab?

  • Hazard Classification : Based on analogs, acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory sensitivity (H335) are potential risks .
  • Mitigation Strategies :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Avoid contact with strong acids/bases, which may decompose the Boc group, releasing toxic gases.
  • Store at 2–8°C in airtight, moisture-resistant containers .

Advanced Research Questions

Q. How does the Boc-protected amino acid influence peptide coupling efficiency in solid-phase synthesis?

  • Mechanistic Insight : The Boc group enhances solubility in organic solvents (e.g., DMF, DCM), facilitating resin loading. However, steric hindrance from the tert-butyl moiety may slow coupling kinetics.
  • Optimization :

  • Use coupling agents like HATU or PyBOP to improve reaction rates.
  • Monitor coupling efficiency via Kaiser test or FT-IR spectroscopy for free amine detection .

Q. What computational methods can predict the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Approach :

  • DFT Calculations : Model transition states to predict regioselectivity during Boc deprotection (e.g., using TFA).
  • Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., acetonitrile) to optimize reaction conditions .
    • Validation : Compare computational results with experimental kinetic data (e.g., via <sup>1</sup>H NMR monitoring).

Q. How can researchers resolve contradictions in reported toxicity data for structurally similar Boc-protected amino acids?

  • Case Study : Some safety data sheets lack acute toxicity values (e.g., LD₅₀), while others classify the compound as harmful if swallowed (H302) .
  • Resolution Strategy :

  • Conduct in vitro assays (e.g., MTT on HEK293 cells) to quantify cytotoxicity.
  • Cross-reference with databases like PubChem or REACH dossiers for harmonized classifications .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid
Reactant of Route 2
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(2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid

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